B1578390 LY2780301

LY2780301

カタログ番号: B1578390
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY2780301 is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Akt inhibitor this compound binds to and inhibits the activity of Akt, which may result in inhibition of the PI3K/Akt signaling pathway, thereby leading to inhibition of cell proliferation and the induction of apoptosis in tumor cells. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

科学的研究の応用

1. Cancer Treatment Applications

  • Phase I Trials in Advanced Cancer

    LY2780301, as a dual p70 S6 kinase and Akt inhibitor, was evaluated in phase I trials for determining the recommended phase II dose for patients with advanced cancer. The study focused on safety, pharmacokinetics, and pharmacodynamics, suggesting a dose of 500 mg QD for future studies (Azaro et al., 2015).

  • Combination with Gemcitabine in Cancer Patients

    Another study investigated the combination of this compound with gemcitabine in patients with advanced/metastatic solid tumors, particularly those with molecular alterations of the PI3K/AKT/mTOR pathway. This study aimed to identify the maximum tolerated dose and evaluate safety, pharmacokinetics, and antitumor activity, showing encouraging results (Angevin et al., 2017).

  • Pharmacokinetic Drug-Drug Interaction Study

    A phase Ib dose escalation study investigated the pharmacokinetic drug-drug interaction of this compound in combination with weekly paclitaxel. This study explored the interaction between these drugs in women with HER2- locally advanced or metastatic breast cancer (Rezai et al., 2016).

  • First-in-Human Study in Refractory Solid Tumors

    this compound was also studied in a first-in-human phase I trial in patients with refractory solid tumors. This study reported on safety, pharmacokinetics, pharmacodynamics, and anti-tumor activity, finding that this compound was well tolerated at all dose levels tested (Calvo et al., 2012).

特性

IUPAC名

NONE

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

LY2780301;  LY-2780301;  LY 2780301

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。